

# An In-Depth Technical Guide to the Biocompatibility and Toxicity of Caprolactone Monomer

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Caprolactone**  
Cat. No.: **B156226**

[Get Quote](#)

## Foreword: The Monomer-Polymer Dichotomy in Biomaterials

To researchers, scientists, and drug development professionals, the distinction between a monomer and its resulting polymer is fundamental. While **polycaprolactone** (PCL) is widely celebrated in the biomedical field for its excellent biocompatibility, biodegradability, and favorable mechanical properties, the toxicological profile of its constituent, the  **$\epsilon$ -caprolactone** monomer, warrants a separate and rigorous evaluation.<sup>[1][2][3][4]</sup> This guide addresses the critical, yet often overlooked, issue of the **caprolactone** monomer itself. The primary concern in a clinical context is not typically direct exposure to the monomer, but rather the leaching of residual, unpolymerized monomer from an implanted PCL device.<sup>[5]</sup> Understanding the biocompatibility and potential toxicity of this leachable is paramount for ensuring the safety and efficacy of the final medical product. This document provides a comprehensive framework for this evaluation, grounded in established standards and field-proven experimental insights.

## The Central Role of Residual Monomer in Device Safety

**Polycaprolactone** is synthesized via the ring-opening polymerization of  **$\epsilon$ -caprolactone**.<sup>[2][3][6]</sup> Even in highly efficient polymerization processes, trace amounts of unreacted monomer can remain entrapped within the polymer matrix. The level of these residuals can vary significantly

based on the polymerization technique and subsequent purification steps, with levels ranging from 0.1% to 0.9% in some bulk polymerized polymers.<sup>[7]</sup> These residual monomers are not covalently bound and can leach out of the device upon implantation and exposure to the physiological environment.

This leaching process is the primary pathway for potential toxicity. Therefore, the biocompatibility of a PCL device is inextricably linked to the toxicity profile of the **caprolactone** monomer and the rate at which it can be released. International standards, such as ISO 10993, mandate the chemical characterization of medical devices and the evaluation of extractables and leachables to identify and mitigate such risks.<sup>[5][8][9]</sup>

## In Vitro Cytotoxicity: The First Line of Assessment

The initial screening for the biological risk of **caprolactone** monomer is invariably an in vitro cytotoxicity assessment, as stipulated by ISO 10993-5. This is not merely a procedural step; it is a crucial gatekeeping assay to determine if a material or its extracts harbor the potential to cause cellular damage.

## Causality Behind the Method: Why an Extract-Based Assay?

Directly exposing cells to the solid PCL material is insufficient for evaluating the risk of residual monomer. The clinically relevant question is what leaches from the material to interact with surrounding tissues. Therefore, an extract-based methodology is the most logical and scientifically sound approach. The process, governed by ISO 10993-12, involves incubating the PCL device in a relevant extraction vehicle (e.g., cell culture medium with serum) under exaggerated conditions to create a "worst-case scenario" extract.<sup>[8]</sup> This extract, containing any leached monomer, is then used to treat cultured cells.

## Mandatory Visualization: Workflow for In Vitro Cytotoxicity Testing

[Click to download full resolution via product page](#)

Caption: Workflow for assessing cytotoxicity of PCL device leachables via MTT assay.

# Detailed Protocol: ISO 10993-5 Compliant MTT Assay for Leachables

This protocol is a self-validating system, incorporating necessary controls to ensure the reliability of the results.

**Objective:** To quantify the potential cytotoxic effect of leachables from a PCL device on L929 mouse fibroblast cells.

## Materials:

- Test Article: Final, sterilized PCL medical device.
- Cell Line: L929 mouse fibroblasts (ATCC CCL-1).
- Reagents: Eagle's Minimum Essential Medium (MEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Isopropanol or DMSO.
- Controls:
  - Negative Control: High-density polyethylene (HDPE).
  - Positive Control: 0.1% Phenol solution in culture medium.
  - Vehicle Control: Extraction vehicle incubated under identical conditions without the test article.

## Methodology:

- Preparation of Extracts (ISO 10993-12):
  - Aseptically place the PCL test article and negative control material into separate sterile glass vials.
  - Add the extraction vehicle (MEM supplemented with 5% FBS) at a standardized ratio (e.g., 3 cm<sup>2</sup>/mL).

- Prepare a vehicle control vial containing only the extraction vehicle.
- Incubate all vials at 37°C for 72 hours with gentle agitation. This step is designed to maximize the extraction of potential leachables, including **caprolactone** monomer.
- Following incubation, aseptically collect the extracts. These are now the test liquids.

- Cell Seeding:
  - Culture L929 cells to approximately 80% confluency.
  - Harvest cells using Trypsin-EDTA and perform a cell count.
  - Seed cells into a 96-well flat-bottom plate at a density of  $2 \times 10^4$  cells/well in 100  $\mu\text{L}$  of complete culture medium.
  - Incubate for 24 hours at 37°C, 5% CO<sub>2</sub> to allow for cell attachment.
- Cell Treatment:
  - After 24 hours, carefully aspirate the culture medium from all wells.
  - Add 100  $\mu\text{L}$  of the PCL device extract, negative control extract, vehicle control, and positive control solution to replicate wells (n=6-8 recommended).
  - Incubate the plate for an additional 24 hours under standard conditions.
- MTT Viability Assessment:
  - Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
  - Add 10  $\mu\text{L}$  of the MTT stock solution to each well and incubate for 2-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.
  - After incubation, carefully aspirate the medium containing MTT.
  - Add 100  $\mu\text{L}$  of isopropanol or DMSO to each well to dissolve the formazan crystals.

- Gently shake the plate for 10 minutes to ensure complete solubilization.
- Data Analysis:
  - Measure the optical density (OD) of each well at 570 nm using a microplate reader.
  - Calculate the percentage of cell viability for the test article relative to the vehicle control:
    - % Viability = (Mean OD of Test Article / Mean OD of Vehicle Control) x 100
  - Acceptance Criteria (ISO 10993-5): A reduction in cell viability by more than 30% (i.e., <70% viability) is considered a cytotoxic effect. The positive control must show >30% reduction and the negative control must show <30% reduction for the assay to be valid.

## Mechanisms of Monomer-Induced Toxicity

Should cytotoxicity be observed, understanding the underlying mechanism is critical. While PCL is generally non-toxic, the monomer,  **$\epsilon$ -caprolactone**, can elicit cellular stress.[\[10\]](#)[\[11\]](#) It is known to cause severe eye irritation and can hydrolyze rapidly into 6-hydroxycaproic acid.[\[12\]](#) The potential mechanisms of toxicity at a cellular level, often dose-dependent, include the induction of oxidative stress, mitochondrial dysfunction, and DNA damage, which are common pathways for many chemical toxicants.[\[13\]](#)

- Oxidative Stress: The introduction of a foreign chemical can disrupt the cellular redox balance, leading to an overproduction of reactive oxygen species (ROS). This can damage lipids, proteins, and nucleic acids.
- Mitochondrial Dysfunction: As the powerhouse of the cell, mitochondria are a primary target for toxicants. Disruption of the mitochondrial membrane potential or electron transport chain can deplete ATP and trigger apoptosis (programmed cell death).
- Inflammation: In vivo, leached monomers can be recognized by immune cells, potentially triggering an inflammatory response. While a mild, acute inflammatory response is a normal part of the foreign body reaction to any implant, a severe or chronic response due to cytotoxic leachables is a major safety concern.[\[14\]](#)

## Mandatory Visualization: Potential Cytotoxicity Pathway



[Click to download full resolution via product page](#)

Caption: Simplified pathway of **caprolactone** monomer-induced cytotoxicity.

## In Vivo Biocompatibility and Systemic Toxicity

Positive in vitro results do not automatically condemn a material, but they necessitate further investigation. The ultimate test of biocompatibility occurs *in vivo*. For a PCL device, key *in vivo* tests guided by the ISO 10993 matrix would include implantation, sensitization, irritation, and potentially acute systemic toxicity tests, depending on the nature and duration of patient contact.

- **Implantation Studies (ISO 10993-6):** PCL devices are implanted subcutaneously or intramuscularly in an animal model (e.g., rabbit or rat). The tissue response at the implant site is evaluated histologically at various time points. A biocompatible material will show a normal foreign body response, characterized by a thin, fibrous capsule, which resolves over time.<sup>[15]</sup> A toxic response would be indicated by signs of chronic inflammation, necrosis, or extensive tissue damage.<sup>[14]</sup>

- Acute Systemic Toxicity (ISO 10993-11): This test evaluates the potential for a single dose of leached substances to cause systemic toxic effects. Extracts from the PCL device are injected into mice, which are then observed for signs of toxicity over 72 hours. While PCL-based nanomaterials have been shown to have a high LD50 (i.e., low acute toxicity), this test is crucial for confirming the safety of leachables from a specific device.[16]

## Degradation Products: A Secondary Consideration

PCL is a biodegradable polymer that degrades via hydrolysis of its ester linkages.[3][17][18] This process is very slow, often taking 2-4 years for complete resorption.[3][17] The ultimate degradation products, such as 6-hydroxycaproic acid, are non-toxic and are metabolized and eliminated from the body through the Krebs cycle.[6][18][19] Studies have confirmed that PCL degradation products do not induce toxicity, oxidative stress, or apoptosis in mesenchymal stem cells.[20] Therefore, while the degradation pathway is a key feature of PCL's utility, the primary toxicological concern for device safety remains the leaching of unreacted monomer in the early stages post-implantation, not the long-term degradation products.

## Regulatory Framework and Allowable Limits

The entire process of evaluating monomer toxicity is governed by a risk management approach as defined in ISO 10993-1 and ISO 14971.[8] The goal is to determine a tolerable intake (TI) level for any leachable substance. ISO 10993-17 provides a detailed methodology for establishing these allowable limits based on available toxicological data.[9][21][22]

For residual monomers, which can be considered a process impurity, the principle of "as low as reasonably achievable" (ALARA) is often applied. Manufacturers must demonstrate that their purification processes effectively minimize residual monomer content to a level that poses no significant risk to the patient.

## Data Presentation: Biocompatibility Endpoints for a PCL Device

| ISO 10993 Part | Biological Endpoint                                       | Rationale for PCL Devices                                                                                                             |
|----------------|-----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|
| Part 5         | In Vitro Cytotoxicity                                     | Mandatory. Screens for toxicity of leachables, primarily residual caprolactone monomer.                                               |
| Part 10        | Irritation & Skin Sensitization                           | Mandatory. Assesses potential for local tissue irritation or allergic reaction from leachables.                                       |
| Part 11        | Systemic Toxicity (Acute)                                 | Required. Evaluates potential for systemic effects from a single exposure to a high dose of leachables.                               |
| Part 6         | Implantation Effects                                      | Required for implant devices. Assesses the local tissue response to the physical presence of the device and its leachables over time. |
| Part 18 & 17   | Chemical Characterization & Toxicological Risk Assessment | Mandatory. Identifies and quantifies all extractable substances and establishes allowable safety limits for them. <sup>[9]</sup>      |

## Conclusion for the Development Professional

The biocompatibility of a medical device derived from **polycaprolactone** cannot be assumed from the known safety of the polymer alone. A rigorous and logical assessment of the  **$\epsilon$ -caprolactone** monomer is a non-negotiable component of the safety evaluation. The focus must be on the quantification of residual monomer in the final, sterilized device and the subsequent evaluation of its potential to leach and cause a cytotoxic effect.

By employing a risk-based approach grounded in the ISO 10993 standards, utilizing validated in vitro screening assays, and confirming safety with targeted in vivo studies, developers can

confidently ensure that the final PCL device is not only efficacious but also fundamentally safe for patient use. The burden of proof lies in demonstrating that any residual monomer is present at a level well below that which could elicit a harmful biological response.

## References

- Comparative in vitro cytotoxicity toward human osteoprogenitor cells of **polycaprolactones** synthesized from various metallic initi
- In vitro cytotoxicity of poly( **$\epsilon$ -caprolactone**) (PCL) electrospun fiber...
- Kinetic Degradation and Biocompatibility Evaluation of Poly**caprolactone**-Based Biologics Delivery Matrices for Regenerative Engineering of the Rot
- In vitro cytotoxicity testing of AB-polymer networks based on oligo( **$\epsilon$ -caprolactone**) segments after different sterilization techniques. (2003-11-15). PubMed. [\[Link\]](#)
- Extractables Leachables Testing - SGS PSI. Polymer Solutions. [\[Link\]](#)
- Allowable limits for toxic leachables: Practical use of ISO 10993-17 standard. ScienceDirect. [\[Link\]](#)
- Compatibility and cytotoxicity of poly( **$\epsilon$ -caprolactone**)/polypyrrole-block-poly( **$\epsilon$ -caprolactone**) blend films in fibroblast bovine cells. SciELO. [\[Link\]](#)
- Biocompatibility and biodegradation of **polycaprolactone**-sebacic acid blended gels. PubMed. [\[Link\]](#)
- Medical Device Extractables and Leachables Testing. Cambridge Polymer Group. [\[Link\]](#)
- Electrospun **Polycaprolactone** (PCL) Degradation: An In Vitro and In Vivo Study. (2022-08-19). PMC - NIH. [\[Link\]](#)
- How does **polycaprolactone** complete biodegradation. (2023-08-26). Unilong Group. [\[Link\]](#)
- $\epsilon$ -caprolactone** – Knowledge and References. Taylor & Francis. [\[Link\]](#)
- [The in vivo degradation, adsorption and excretion of poly( **$\epsilon$ -caprolactone**)]. (2000-03). PubMed. [\[Link\]](#)
- Toxicological evaluation of leachable substances according to ISO 10993-17. FILAB. [\[Link\]](#)
- ISO 10993-18 Medical Device Chemical Characterization and Extractables Leachables for Biocompatibility of M
- Compatibility and cytotoxicity of poly( **$\epsilon$ -caprolactone**)/polypyrrole-block-poly( **$\epsilon$ -caprolactone**) blend films in fibroblast bovine cells. Polímeros. [\[Link\]](#)
- Degradation of Poly( **$\epsilon$ -caprolactone**) and bio-interactions with mouse bone marrow mesenchymal stem cells. (2018-03-01). PubMed. [\[Link\]](#)
- Degradation of Poly( **$\epsilon$ -caprolactone**) Resorbable Multifilament Yarn under Physiological Conditions. (2023-09-19). MDPI. [\[Link\]](#)
- Acute and Subchronic Toxicity Evaluation of Poly( **$\epsilon$ -Caprolactone**)

- Acute Toxicity and Genotoxicity Studies on poly( $\epsilon$ -**caprolactone**)-poly(ethylene glycol). PubMed. [\[Link\]](#)
- Biodegradation of Poly( $\epsilon$ -**caprolactone**): Microorganisms, Enzymes, and Mechanisms. PubMed. [\[Link\]](#)
- **Caprolactone**. Wikipedia. [\[Link\]](#)
- Biocompatibility Assessment of **Polycaprolactone**/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applic
- An Analysis of the Biocompatibility, Cytotoxicity, and Bone Conductivity of **Polycaprolactone**: An In Vivo Study. MDPI. [\[Link\]](#)
- Degradation and in vivo evaluation of **polycaprolactone**, poly( $\epsilon$ -**caprolactone**-co-L-lactide), and poly-L-lactic acid as scaffold sealant polymers for murine tissue-engineered vascular grafts. NIH. [\[Link\]](#)
- [Study on the biocompatibility and toxicology of biomaterials--poly(epsilon-**caprolactone**)]. PubMed. [\[Link\]](#)
- Biodegradation of Poly( $\epsilon$ -**caprolactone**): Microorganisms, Enzymes, and Mechanisms. PMC. [\[Link\]](#)
- **Polycaprolactone**: a biodegradable polymer with its application in the field of self-assembly study. Scilit. [\[Link\]](#)
- Biodegradable Antibacterial Nanostructured Coatings on Polypropylene Substrates for Reduction in Hospital Infections
- Levels of Residual Monomer(s) in Acrylic Polymers.
- EO Residue Levels. Sterigenics. [\[Link\]](#)
- STERILIZATION : ISO Standard Redefines Limits for EtO Residuals. Medical Device and Diagnostic Industry. [\[Link\]](#)
- 5015.8 Acceptance Criteria for Residual Solvents. FDA. [\[Link\]](#)
- Technical Considerations for Additive Manufactured Medical Devices; Guidance for Industry and Food and Drug Administration Staff. (2017-12-05). U.S.
- Unravelling the Immunotoxicity of **Polycaprolactone** Nanoparticles-Effects of Polymer Molecular Weight, Hydrolysis, and Blends. (2020-11-16). PubMed. [\[Link\]](#)
- Cell toxicity mechanism and biomarker. (2018-10-29). PMC - NIH. [\[Link\]](#)
- Progress in developing polymer-based controlled release Nitric oxide Na. IJN - Dove Medical Press. [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

# Sources

- 1. [polymer.bocsci.com](http://polymer.bocsci.com) [polymer.bocsci.com]
- 2. [taylorandfrancis.com](http://taylorandfrancis.com) [taylorandfrancis.com]
- 3. [mdpi.com](http://mdpi.com) [mdpi.com]
- 4. Biocompatibility Assessment of Polycaprolactone/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [polymersolutions.com](http://polymersolutions.com) [polymersolutions.com]
- 6. Biodegradation of Poly( $\epsilon$ -caprolactone): Microorganisms, Enzymes, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Residual Monomers in Acrylic Polymers | Ensure Safe Application — Methacrylate Producers Association, Inc. [mpausa.org]
- 8. Cambridge Polymer Group :: Medical Device Extractables and Leachables Testing [campoly.com]
- 9. ISO 10993-18 Medical Device Chemical Characterization and Extractables Leachables for Biocompatibility of Materials [intertek.com]
- 10. Comparative in vitro cytotoxicity toward human osteoprogenitor cells of polycaprolactones synthesized from various metallic initiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity testing of AB-polymer networks based on oligo(epsilon-caprolactone) segments after different sterilization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caprolactone - Wikipedia [en.wikipedia.org]
- 13. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Study on the biocompatibility and toxicology of biomaterials--poly(epsilon-caprolactone)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [mdpi.com](http://mdpi.com) [mdpi.com]
- 16. Acute toxicity and genotoxicity studies on poly( $\epsilon$ -caprolactone)-poly(ethylene glycol)-poly( $\epsilon$ -caprolactone) nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [ulipolymer.com](http://ulipolymer.com) [ulipolymer.com]

- 19. [The in vivo degradation, adsorption and excretion of poly(epsilon-caprolactone)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Degradation of Poly(ε-caprolactone) and bio-interactions with mouse bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. filab.fr [filab.fr]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Biocompatibility and Toxicity of Caprolactone Monomer]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156226#biocompatibility-and-toxicity-of-caprolactone-monomer>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)